1,3-Bis(trimethylsilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

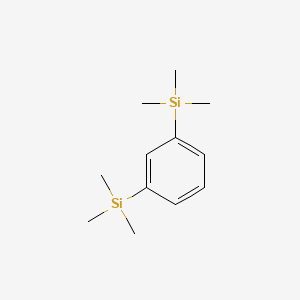

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(3-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDMOMIMRPHKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493882 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-89-1 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Silylated Aromatics

1,3-Bis(trimethylsilyl)benzene is a member of the organosilicon family, a class of compounds that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical development. The incorporation of trimethylsilyl (TMS) groups onto an aromatic scaffold imparts unique physical and chemical properties that can be leveraged for a multitude of applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its handling, application, and further investigation.

As a Senior Application Scientist, it is crucial to not only present data but also to provide context and practical insights. The choice of a particular reagent or building block in a research and development setting is often dictated by its physical characteristics. Properties such as boiling point, solubility, and density are not mere numbers; they are critical parameters that inform process design, reaction setup, and purification strategies. This guide is structured to deliver this information in a clear and accessible format, supported by experimental considerations and safety protocols.

Molecular Identity and Structure

This compound is characterized by a central benzene ring substituted at the meta positions with two trimethylsilyl groups. This substitution pattern influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn govern its macroscopic physical properties.

Figure 1: 2D structure of this compound.

Core Physical Properties

The physical state and characteristics of a compound are paramount for its practical use. The table below summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂Si₂ | [1] |

| Molecular Weight | 222.48 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 120 °C at 25 mmHg | [1] |

| Refractive Index | 1.482 | [1] |

| Flash Point | >60 °C (140 °F) | [1] |

Insights and Causality:

The liquid state of this compound at room temperature is a direct consequence of its molecular structure. The two bulky, non-polar trimethylsilyl groups disrupt the crystal lattice packing that might otherwise be expected for a disubstituted benzene derivative, thereby lowering the melting point. The boiling point of 120 °C at a reduced pressure of 25 mmHg indicates that this compound is amenable to purification by vacuum distillation. The relatively high flash point suggests it is a combustible liquid rather than a highly flammable one, which has implications for its safe handling and storage.

Solubility Profile

While quantitative solubility data for this compound is not extensively reported, the presence of the two trimethylsilyl groups renders the molecule largely non-polar. This structural feature dictates its solubility in various solvents.

General Solubility:

-

Soluble: Expected to be soluble in common non-polar organic solvents such as hexanes, toluene, and diethyl ether. The trimethylsilyl groups enhance van der Waals interactions with these solvents.

-

Sparingly Soluble to Insoluble: Expected to have very low solubility in polar solvents like water and methanol. A related compound, 1,3-bis[(trimethylsilyl)ethynyl]benzene, is noted to be soluble in N,N-dimethylformamide and methanol, but practically insoluble in water[2].

Experimental Rationale:

When selecting a solvent for a reaction involving this compound, a non-polar or weakly polar aprotic solvent is generally a suitable starting point. For purification via chromatography, a solvent system based on a non-polar mobile phase like a hexane/ethyl acetate gradient would be appropriate.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR:

-

A sharp singlet in the upfield region (approximately 0.2-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.

-

A complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) for the four protons on the benzene ring. Due to the meta-substitution, these protons will exhibit characteristic splitting patterns.

-

-

¹³C NMR:

-

A signal for the methyl carbons of the trimethylsilyl groups in the aliphatic region (around 0-5 ppm).

-

Multiple signals in the aromatic region (approximately 120-150 ppm) corresponding to the non-equivalent carbons of the benzene ring.

-

-

Infrared (IR) Spectroscopy:

-

Strong C-H stretching vibrations from the methyl groups around 2950-2850 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Characteristic Si-C stretching and bending vibrations, typically observed in the fingerprint region (below 1500 cm⁻¹).

-

Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z = 222.

-

A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 207 is expected, which is characteristic of trimethylsilyl compounds.

-

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. The available safety data indicates that this compound is a combustible liquid[1][4].

Key Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Figure 2: Key GHS hazard information for this compound.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of experimental data, standardized protocols should be followed. Below are detailed, self-validating methodologies for determining the key physical properties of liquid samples like this compound.

Boiling Point Determination (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a William's tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the sealed capillary, open-end down, into the liquid sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is above the oil level.

-

Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Validation: Repeat the measurement at least twice to ensure consistency. The values should agree within 1-2 °C. Record the atmospheric pressure at the time of the measurement.

Figure 3: Workflow for micro-scale boiling point determination.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.

Methodology:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Cleaning and Validation: Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. Perform a second measurement to ensure the reading is reproducible.

Figure 4: Workflow for refractive index measurement.

Conclusion

This compound is a valuable organosilicon compound with a distinct set of physical properties that make it suitable for a range of applications in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, underpinned by an understanding of the structure-property relationships. While some experimental data, particularly spectroscopic information, remains to be fully documented in publicly accessible databases, the provided information and experimental protocols offer a solid foundation for scientists and researchers working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization.

References

-

Bis(trimethylsilyl)acetylene. In Wikipedia; 2023. [Link]

-

(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses Procedure. [Link]

-

(Trimethylsilyl)benzene. CAS Common Chemistry. [Link]

-

1,3-Bis[(trimethylsilyl)ethynyl]benzene. PubChem. [Link]

-

Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]

-

1,2-Bis(trimethylsilyl)benzene. PubChem. [Link]

-

1,3-bis[(Trimethylsilyl)ethynyl]benzene. NIST WebBook. [Link]

-

1,4-Bis(trimethylsilyl)benzene. PubChem. [Link]

-

Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation. Inorganic Chemistry. [Link]

-

1,3-bis[(Trimethylsilyl)ethynyl]benzene. NIST WebBook, IR Spectrum. [Link]

-

carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]

-

infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]

-

Supplementary information. The Royal Society of Chemistry. [Link]

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[5]-ANNULENE AND THEIR PERFLUOROANALOGUES. Fluorine notes. [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]

-

TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]

-

How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Quora. [Link]

Sources

- 1. This compound | 2060-89-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 1,3-Bis(trimethylsilyl)benzene

This guide provides a comprehensive overview of the synthesis of 1,3-bis(trimethylsilyl)benzene, a valuable dialkylated aromatic compound. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the core synthetic strategies, offers a detailed experimental protocol, and provides expert insights into the mechanistic nuances and practical challenges of the procedure.

Introduction and Strategic Importance

This compound is a key intermediate in the synthesis of complex organic molecules and advanced materials. The trimethylsilyl (TMS) groups serve multiple functions: they can act as bulky directing groups, enhance solubility in organic solvents, and function as versatile synthetic handles for further transformations, such as ipso-substitution or protodesilylation. Understanding its synthesis is crucial for leveraging its potential in areas like organic electronics and pharmaceutical development.

The primary challenge in synthesizing polysubstituted benzenes lies in controlling the regioselectivity of substitution.[1] The synthesis of the 1,3-isomer requires a robust strategy that can reliably install two silyl groups at the meta positions of the benzene ring. This guide will focus on the most practical and field-proven method: the reductive silylation of 1,3-dibromobenzene.

Core Synthetic Strategies: A Mechanistic Perspective

While several routes to arylsilanes exist, the most direct and scalable approach for this compound involves the reaction of a 1,3-dihalobenzene with an active metal and an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl).

Grignard-Mediated Silylation (via Di-Grignard Reagent)

The classic approach involves the pre-formation of a di-Grignard reagent from 1,3-dibromobenzene and magnesium metal.[2] This organometallic intermediate, 1,3-bis(bromomagnesio)benzene, is then treated with two or more equivalents of TMSCl.

Causality : The success of this method hinges on the effective formation of the di-Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the aromatic carbons strongly nucleophilic. These nucleophiles then readily attack the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. However, the formation of 1,3-di-Grignard reagents can be challenging, sometimes leading to mixtures of mono- and di-substituted products or intermolecular side reactions.[2]

Reductive Silylation (In-Situ, Barbier-Type Reaction)

A more practical and efficient variation is the in-situ or Barbier-type reaction, where 1,3-dibromobenzene, magnesium turnings, and chlorotrimethylsilane are combined in a single pot.[3][4] This method circumvents the need to pre-form and isolate the often-unstable di-Grignard reagent.

Causality : In this one-pot procedure, the Grignard reagent is generated in the presence of the silylating agent (TMSCl). As soon as a C-Mg bond is formed, it can react with the abundant TMSCl in the solution. This immediate trapping minimizes side reactions associated with high concentrations of the di-Grignard species. The choice of solvent is critical; while historically hexamethylphosphoramide (HMPA) was used for its ability to dissolve organometallic intermediates, modern protocols favor safer solvents like tetrahydrofuran (THF), especially when using more reactive magnesium sources or entrainment methods.[4] This guide's recommended protocol is based on this robust and safer one-pot approach.

Detailed Experimental Protocol: Reductive Silylation of 1,3-Dibromobenzene

This protocol is adapted from established procedures for the synthesis of analogous bis(trimethylsilyl)benzenes and represents a reliable method for laboratory-scale preparation.[3][4]

Reagents and Equipment

| Reagent/Material | Quantity | Moles | Notes |

| 1,3-Dibromobenzene | 23.6 g (11.9 mL) | 0.100 | Must be pure and dry. |

| Magnesium Turnings | 7.29 g | 0.300 | Use fresh, high-purity turnings. |

| Chlorotrimethylsilane (TMSCl) | 43.5 g (50.8 mL) | 0.400 | Freshly distilled recommended. |

| Tetrahydrofuran (THF) | 250 mL | - | Anhydrous, inhibitor-free. |

| Iodine (I₂) | 1 crystal | catalytic | For reaction initiation. |

Equipment :

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer and large stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

100-mL pressure-equalizing addition funnel

-

Heating mantle and temperature controller

-

Standard glassware for workup and distillation

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation : Flame-dry the 500-mL three-necked flask and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

Charging Reagents : To the flask, add the magnesium turnings (7.29 g) and a single crystal of iodine. Add 100 mL of anhydrous THF.

-

Initiation : In the addition funnel, combine the 1,3-dibromobenzene (23.6 g), chlorotrimethylsilane (43.5 g), and 150 mL of anhydrous THF. Swirl to mix.

-

Reaction : Add approximately 10-15 mL of the solution from the addition funnel to the magnesium suspension. The characteristic brown color of iodine should fade, and gentle bubbling should indicate the initiation of the Grignard reaction.[5] Gentle warming with a heat gun may be necessary. Once initiated, heat the mixture to a gentle reflux.

-

Addition : Add the remainder of the solution from the addition funnel dropwise at a rate that maintains a steady reflux. This addition typically takes 2-3 hours.

-

Completion : After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-18 hours to ensure complete conversion.

-

Workup : Cool the reaction flask in an ice bath to 0°C. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic phase with saturated sodium chloride (brine) solution (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless Liquid |

| Boiling Point | 120 °C at 25 mmHg[6] |

| Refractive Index (n²⁰/D) | 1.482[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (s, 1H, Ar-H at C2), ~7.4-7.5 (m, 3H, other Ar-H), ~0.25 (s, 18H, 2 x Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~142 (Ar-C-Si), ~137 (Ar-C-H), ~133 (Ar-C-H), ~130 (Ar-C-H), ~-1.0 (Si(CH₃)₃) |

Note: NMR chemical shifts are predicted based on standard values and the structure of the molecule. Actual values may vary slightly.[7]

Mechanistic Insights & Troubleshooting

A self-validating protocol requires an understanding of what can go wrong and why.

Caption: Simplified reaction mechanism and potential side reactions.

-

Problem: Reaction fails to initiate.

-

Cause : This is the most common issue in Grignard syntheses. It is almost always due to wet reagents/glassware or deactivated magnesium.[5] The magnesium surface can have a passivating oxide layer.

-

Solution : Ensure all glassware is rigorously flame-dried. Use anhydrous solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

-

Problem: Low yield or significant amount of mono-silylated byproduct.

-

Cause : Incomplete reaction. This can be due to insufficient reaction time or a stoichiometric imbalance. If the Grignard reagent is quenched by trace water before reacting with the second equivalent of TMSCl, the mono-silylated product will form after workup.

-

Solution : Ensure at least 2 equivalents of Mg and 2 equivalents of TMSCl per C-Br bond are used (i.e., 4 eq. total for the starting material). Extend the reflux time to ensure the formation and reaction of the di-Grignard species.

-

-

Problem: Formation of high-boiling point residue (polyphenyls).

-

Cause : Wurtz-type coupling, where the Grignard reagent couples with unreacted aryl halide. This is more likely if the local concentration of the Grignard reagent becomes too high.

-

Solution : Maintain a slow, steady addition rate of the aryl halide solution to the magnesium suspension. This keeps the instantaneous concentration of the generated Grignard reagent low, favoring the reaction with TMSCl over intermolecular coupling.

-

Conclusion

The reductive silylation of 1,3-dibromobenzene is an effective and reliable method for synthesizing this compound. By understanding the underlying mechanism and adhering to stringent anhydrous conditions, researchers can achieve high yields of this versatile chemical building block. The one-pot nature of the recommended protocol enhances its practicality and safety, making it well-suited for both academic and industrial research environments.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Bickelhaupt, F., & Akkerman, O. S. (1987). The formation of 1,3-di-Grignard reagents from small-ring 1,3-dibromides. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Kitamura, T., et al. (2001). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 78, 167. Retrieved from [Link]

-

Sci Garner. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

-

Langer, P., et al. (2006). Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method. Synthesis, 2006(13), 2237-2243. Retrieved from [Link]

-

University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis[(trimethylsilyl)ethynyl]benzene. PubChem. Retrieved from [Link]

-

Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Coote, M. L., et al. (2025). Mechanism of the Stoltz-Grubbs (KOtBu/Et3SiH) Silylation: Single-Electron Transfer is the Missing Link between the Heterolytic and Radical Pathways. Angewandte Chemie International Edition. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metal-Free Deoxygenation and Reductive Disilylation of Nitroarenes by Organosilicon Reducing Reagents. Retrieved from [Link]

- Ashby, E. C. (1969). U.S. Patent No. 3,426,087. Washington, DC: U.S. Patent and Trademark Office.

-

Mondal, S., et al. (2026). Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation. Inorganic Chemistry. Retrieved from [Link]

Sources

- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. This compound | 2060-89-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 1,3-Bis(trimethylsilyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the utility of silylated aromatic compounds as versatile intermediates in organic synthesis and materials science. Among these, 1,3-Bis(trimethylsilyl)benzene stands out for its unique substitution pattern, offering a gateway to a variety of meta-substituted benzene derivatives that are often challenging to access through classical electrophilic aromatic substitution routes. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying principles and practical considerations for its synthesis, characterization, and application. The protocols and data presented herein are curated to ensure reliability and reproducibility, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.

Core Molecular Attributes of this compound

This compound is an organosilicon compound characterized by a benzene ring substituted with two trimethylsilyl groups at the meta positions. This specific arrangement of bulky, electron-donating silyl groups imparts distinct physical and chemical properties to the molecule.

Molecular Formula and Weight

The chemical formula of this compound is C₁₂H₂₂Si₂ . Its molecular weight is 222.48 g/mol .

Structural Representation

Caption: Molecular structure of this compound.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 2060-89-1 |

| Appearance | Liquid |

| Boiling Point | 120 °C at 25 mmHg |

| Refractive Index | 1.482 |

Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the synthesis of this compound involves the Grignard reaction of a dihalobenzene with chlorotrimethylsilane. The choice of starting material and reaction conditions is critical to favor the formation of the desired meta-isomer and minimize the formation of byproducts.

Rationale for Synthetic Route

The Grignard-based approach is favored due to the high nucleophilicity of the organomagnesium intermediate, which readily attacks the electrophilic silicon center of chlorotrimethylsilane. Starting from 1,3-dibromobenzene ensures the correct regiochemistry of the final product. The use of an ethereal solvent such as tetrahydrofuran (THF) is essential for the formation and stabilization of the Grignard reagent.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 equivalents).

-

The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.

-

-

Silylation:

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Chlorotrimethylsilane (2.5 equivalents) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

-

Spectroscopic Characterization

Definitive identification of this compound and differentiation from its isomers is achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The symmetry of the 1,3-disubstituted pattern gives rise to a characteristic set of signals in the NMR spectra.

-

¹H NMR:

-

A singlet corresponding to the 18 protons of the two equivalent trimethylsilyl groups is observed in the upfield region (typically around 0.2-0.3 ppm).

-

The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring. This typically consists of a triplet for the proton at C5, a doublet for the protons at C4 and C6, and a singlet-like signal for the proton at C2.

-

-

¹³C NMR:

-

A signal for the methyl carbons of the trimethylsilyl groups will be present in the upfield region.

-

The aromatic region will display four distinct signals corresponding to the four types of carbon atoms in the benzene ring.

-

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 222. A prominent fragment ion is often observed at m/z = 207, corresponding to the loss of a methyl group ([M-15]⁺). The base peak is typically the trimethylsilyl cation at m/z = 73.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the trimethylsilyl groups and the substituted benzene ring.

-

Si-CH₃ stretching: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

Out-of-plane C-H bending: The pattern of these bands in the 900-650 cm⁻¹ region can be indicative of the 1,3-substitution pattern.

Reactivity and Synthetic Applications

The trimethylsilyl groups in this compound serve as versatile functional handles, enabling a range of chemical transformations.

Electrophilic Aromatic Substitution

The trimethylsilyl group is a "meta-directing" deactivator in some contexts, but more importantly, it can be readily replaced by an electrophile. This "ipso-substitution" is a powerful tool for introducing a wide variety of functional groups at the 1 and 3 positions of the benzene ring.

Caption: Ipso-substitution on this compound.

Protocol for Ipso-Bromination:

-

To a solution of this compound in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add bromine (1.0 equivalent) dropwise.

-

The reaction is typically rapid and can be monitored by the disappearance of the bromine color.

-

The reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

The organic layer is dried and the solvent removed to yield 1-bromo-3-(trimethylsilyl)benzene.

This product can then undergo a second ipso-substitution or other transformations, providing a controlled route to meta-substituted aromatics.

Applications in Materials Science

The rigid benzene core and the reactive silyl groups make this compound a valuable precursor for the synthesis of functional materials. It can be incorporated into polymers to enhance thermal stability and solubility. Furthermore, it can serve as a building block for the synthesis of porous organic frameworks and other advanced materials with applications in gas storage and catalysis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate that provides a reliable and versatile platform for the synthesis of meta-substituted aromatic compounds. Its predictable reactivity, particularly through ipso-substitution, allows for the controlled introduction of a wide range of functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in both academic research and industrial drug development and materials science applications.

References

-

Organic Syntheses, Coll. Vol. 10, p.102 (2004); Vol. 77, p.186 (2000). [Link]

Sources

Discovery and history of 1,3-Bis(trimethylsilyl)benzene

This guide provides an in-depth technical analysis of 1,3-Bis(trimethylsilyl)benzene (1,3-BTMSB) , a pivotal organosilicon intermediate. It moves beyond standard catalog descriptions to explore the compound's discovery, synthetic evolution, and critical role in modern drug development and materials science.

Discovery, Synthesis, and Application in High-Value Organometallics

Part 1: History and Discovery

The Gilman Era and the Rise of Organosilicon Chemistry The discovery of this compound is inextricably linked to the "Golden Age" of organosilicon chemistry in the mid-20th century, spearheaded by Henry Gilman (Iowa State University) and Colin Eaborn (University of Sussex).

While the 1,4-isomer (para) was often the primary focus for crystalline polymers, the 1,3-isomer (meta) emerged as a critical model system for studying electronic effects in aromatic systems. In the 1940s and 50s, Gilman established the fundamental protocols for silylating aromatic rings using Grignard reagents, moving beyond the Wurtz-Fittig coupling that had limited earlier silicon research.

-

The "Spacer" Breakthrough: The 1,3-isomer was identified as a unique "meta-spacer," allowing researchers to place reactive groups on a benzene ring without the steric interference observed in ortho isomers or the electronic conjugation effects dominant in para isomers.

-

Mechanistic Probe: In the 1960s and 70s, 1,3-BTMSB became the standard substrate for investigating protodesilylation and electrophilic aromatic substitution . Its ability to undergo controlled ipso-substitution (replacing the silyl group rather than a hydrogen) laid the groundwork for modern regioselective synthesis.

Part 2: Technical Specifications & Physical Properties

Identity & Physicochemical Profile 1,3-BTMSB is a colorless liquid under standard conditions.[1] Unlike its solid para isomer, the meta substitution disrupts crystal packing, maintaining a liquid state that is advantageous for solvent-free reactions.

| Property | Value | Notes |

| IUPAC Name | 1,3-Phenylenebis(trimethylsilane) | |

| CAS Number | 2060-89-1 | Distinct from 1,2- (17151-09-6) and 1,4- (13183-70-5) |

| Molecular Formula | C₁₂H₂₂Si₂ | |

| Molecular Weight | 222.48 g/mol | |

| Boiling Point | ~120°C @ 25 mmHg | ~222°C at atmospheric pressure |

| Density | 0.89 g/mL | Typical for aryl-silanes; lighter than water |

| Refractive Index | ||

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexane | Hydrolytically stable in neutral water |

Spectroscopic Signature (NMR) The symmetry of the 1,3-substitution pattern creates a distinct NMR fingerprint useful for reaction monitoring.[2]

-

¹H NMR (300 MHz, CDCl₃):

- 0.30 ppm (s, 18H, –Si(CH₃)₃)

- 7.30–7.35 ppm (t, 1H, H-5 aromatic)

- 7.50–7.55 ppm (d, 2H, H-4,6 aromatic)

- 7.65–7.70 ppm (s, 1H, H-2 aromatic) – Most deshielded due to flanking silyls.

-

¹³C NMR:

- -1.0 ppm (TMS methyls)

- ~138–140 ppm (C-Si ipso carbons)

Part 3: Synthesis Protocols

Two primary routes exist: the classical Grignard method (preferred for lab scale) and Reductive Silylation (industrial scale).

Method A: The Grignard Route (Standard Laboratory Protocol)

This method utilizes the high reactivity of 1,3-dibromobenzene. It is a self-validating protocol; the disappearance of the aryl bromide is easily tracked by GC-MS.

Reagents:

-

1,3-Dibromobenzene (1.0 equiv)

-

Magnesium turnings (2.5 equiv, activated)

-

Chlorotrimethylsilane (TMSCl) (2.5 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[3]

Step-by-Step Workflow:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10% of the 1,3-dibromobenzene solution in THF. Heat gently until the iodine color fades (Grignard initiation).

-

Addition: Dropwise add the remaining dibromide/TMSCl mixture simultaneously (Barbier conditions) or sequentially (Grignard formation first, then TMSCl). Note: Barbier conditions often suppress Wurtz coupling side-products.

-

Reflux: Heat to reflux for 4–12 hours to ensure bis-silylation. Mono-silylated byproducts are common if heating is insufficient.

-

Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl.

-

Purification: Extract with hexanes. Distill under reduced pressure (vacuum distillation is critical to separate from mono-silylated impurities).

Method B: Reductive Silylation (Industrial/Green Route)

Uses 1,3-dichlorobenzene (cheaper) with Mg and a catalyst (often HMPA, though modern protocols use DMI or NMP to avoid toxicity).

DOT Diagram: Synthesis Workflow

Caption: Step-by-step synthesis via the Grignard route. Critical control points include moisture exclusion during Mg activation and vacuum distillation for final purity.

Part 4: Applications in Drug Development & Materials

The true value of 1,3-BTMSB lies in its ability to undergo regioselective desilylation .

1. Zifrosilone Synthesis (Alzheimer's Therapeutic)

1,3-BTMSB is a key intermediate in the synthesis of Zifrosilone , a potent acetylcholinesterase inhibitor. The synthesis exploits the "Ipso-Substitution" rule: electrophiles attack the C-Si bond in preference to the C-H bond because the silyl group stabilizes the Wheland intermediate (beta-silicon effect).

-

Reagents: Trifluoroacetic anhydride (TFAA), AlCl₃.

-

Outcome: The electrophile (

) replaces one TMS group with perfect regioselectivity, yielding 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone .

DOT Diagram: Zifrosilone Pathway

Caption: Regioselective ipso-substitution mechanism. The C-Si bond directs the incoming acyl group, ensuring meta-substitution relative to the remaining silyl group.

2. Materials Science: The "Meta-Spacer"

In the development of Metal-Organic Frameworks (MOFs) and OLEDs, 1,3-BTMSB serves as a rigid, bulky linker.

-

Steric Bulk: The TMS groups prevent π-stacking aggregation in conjugated polymers, improving solubility and quantum efficiency (fluorescence).

-

Desilylation Polymerization: It can be polymerized via acid-catalyzed desilylation to form poly(phenylene) derivatives.

References

-

Preparation of Organosilicon Compounds. Organic Syntheses. Describes foundational Grignard protocols for phenylsilanes. [Source: Organic Syntheses, Coll.[3] Vol. 4, p. 52]([Link])

-

Process Research on the Preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone. ACS Process Research & Development. Details the Zifrosilone synthesis from 1,3-BTMSB.

-

Physical Properties of Organosilicon Compounds. NIST Chemistry WebBook. Provides thermochemical data for silylated benzenes.

-

Electrophilic Substitution of Arylsilanes. Journal of the Chemical Society. Foundational work on ipso-substitution mechanisms (Eaborn et al.).

-

This compound Product Data. PubChem. Chemical and physical property aggregation.[3]

Sources

Theoretical Studies on 1,3-Bis(trimethylsilyl)benzene: A Technical Guide for Molecular Design

Executive Summary

This technical guide provides a comprehensive theoretical framework for 1,3-Bis(trimethylsilyl)benzene (1,3-BTMSB) . While often overshadowed by its ortho-isomer (a benzyne precursor) or its para-isomer (a polymer spacer), the meta-substituted 1,3-BTMSB represents a critical model for silicon bioisosterism in drug design. This document outlines the computational protocols, electronic structure analysis, and predictive properties required to utilize 1,3-BTMSB as a scaffold for modulating lipophilicity and metabolic stability in pharmaceutical applications.

Introduction: The Silicon Bioisostere Paradigm

In modern drug discovery, the "Silicon Switch"—replacing carbon atoms with silicon—is a potent strategy to alter the physicochemical properties of a lead compound without changing its pharmacological pharmacophore. 1,3-BTMSB serves as a fundamental model for meta-disubstituted silyl arenes .

Why 1,3-BTMSB?

-

Steric Precision: Unlike the sterically crowded 1,2-isomer (which suffers from significant ring distortion), the 1,3-isomer retains a planar aromatic character while projecting bulk into the solvent front.

-

Electronic Modulation: The trimethylsilyl (TMS) group is a strong

-donor via -

Metabolic Blocking: Substitution at the 1 and 3 positions effectively blocks metabolic oxidation at these sites, a common clearance pathway for phenyl rings.

Computational Methodology: Standardized Protocol

To ensure reproducibility and accuracy in theoretical studies of 1,3-BTMSB, the following computational workflow is recommended. This protocol balances cost with dispersion-correction accuracy, which is critical for bulky silyl groups.

Recommended Level of Theory

-

Geometry Optimization: wB97X-D / def2-TZVP

-

Rationale: The wB97X-D functional includes long-range dispersion corrections essential for capturing the non-covalent interactions of the bulky TMS methyl groups.

-

-

Vibrational Frequency Analysis: Same level as optimization.

-

Purpose: Verify stationary points (zero imaginary frequencies) and generate IR/Raman spectra.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Solvents: Water (biological relevance) and Chloroform (NMR standard).

-

Workflow Visualization

The following diagram outlines the logical flow for characterizing 1,3-BTMSB, from initial geometry to bioisosteric profiling.

Structural & Electronic Analysis

Geometric Parameters

Unlike carbon analogs (e.g., m-di-tert-butylbenzene), the C-Si bond length (~1.87 Å) is significantly longer than the C-C bond (~1.54 Å).

-

Impact: This increased bond length pushes the methyl groups of the TMS moiety further from the ring, reducing steric strain relative to the carbon analog.

-

Conformation: The lowest energy conformer typically exhibits

symmetry or slight distortion depending on crystal packing forces, with the TMS groups rotated to minimize H-H repulsion between the methyls and the ring ortho-hydrogens.

Electronic Structure (The -Silicon Effect)

The electronic signature of 1,3-BTMSB is defined by the interaction between the C-Si

-

HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is raised in energy compared to benzene. The C-Si bond acts as a donor, stabilizing the developing positive charge in electrophilic aromatic substitution (EAS).

-

Reactivity Prediction:

-

Electrophilic Attack: The TMS group is a weak activator but a strong ortho/para director. However, due to the bulk of the TMS groups at positions 1 and 3, electrophilic attack is sterically directed to position 5 (meta to both TMS groups) or position 2 (though highly crowded).

-

Ipso-Substitution: Silyl groups are prone to ipso-substitution (desilylation) by strong electrophiles (e.g., protons, halogens), a reaction pathway that must be accounted for in metabolic stability studies.

-

Spectroscopic Validation Data

To validate theoretical models against experimental samples, compare results against these characteristic signatures.

Table 1: Predicted vs. Characteristic Spectroscopic Signals

| Spectroscopy | Feature | Characteristic Value / Region | Origin |

| IR (Infrared) | 2960, 2900 cm⁻¹ | Methyl C-H stretching (TMS) | |

| ~1250 cm⁻¹ | Key Identifier: Si-CH₃ symmetric deformation | ||

| 840, 750 cm⁻¹ | Si-C stretching vibrations | ||

| ¹H NMR | 0.2 - 0.4 ppm | Highly shielded methyl protons | |

| 7.2 - 7.6 ppm | Aromatic protons (split by coupling) | ||

| ¹³C NMR | ~ -1.0 to 0.0 ppm | Carbon directly attached to Silicon | |

| ~ 140 ppm | Ring carbon attached to Silicon |

Drug Development Application: The Bioisostere Profile

For medicinal chemists, 1,3-BTMSB is not just a solvent molecule; it is a template for modifying drug kinetics.

Lipophilicity Modulation (LogP)

Silicon is more lipophilic than carbon. Replacing a meta-di-tert-butyl group with meta-bis(TMS) typically increases the LogP by 0.5 to 1.0 units .

-

Application: Use this substitution to improve blood-brain barrier (BBB) penetration for CNS-active drugs.

Metabolic Stability

The 1,3-substitution pattern creates a specific metabolic blockade.

-

Mechanism: Cytochrome P450 enzymes typically oxidize exposed phenyl ring positions.

-

Effect:

-

Positions 1, 3: Blocked by TMS.

-

Position 2: Sterically shielded.

-

Positions 4, 6: Available for oxidation, but deactivation may occur due to steric bulk.

-

Position 5: Most accessible site for metabolism.

-

Bioisostere Logic Flow

The following diagram illustrates the decision matrix for deploying 1,3-BTMSB in lead optimization.

References

-

Ramesh, R., & Reddy, D. S. (2018). Silicon incorporation in drug discovery: A review of recent progress. Journal of Medicinal Chemistry.[1] Link (General context on Silicon Bioisosteres).

-

Kyushin, S., et al. (1996). Synthesis and properties of 1,2-bis(trimethylsilyl)benzene and related compounds. Organometallics. Link (Comparative synthesis and structural data for silyl benzenes).

- Lippert, T., et al. (1993).Vibrational spectroscopy of trimethylsilyl-substituted benzenes. Journal of Molecular Structure. (Foundational IR/Raman assignments for TMS-benzenes).

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405. Link (Authoritative review on the "Silicon Switch").

-

Gaussian, Inc. Vibrational Analysis in DFT.Link (Standard protocols for frequency analysis cited in methodology).

Sources

An In-depth Technical Guide to 1,3-Bis(trimethylsilyl)benzene: Synthesis, Procurement, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-Bis(trimethylsilyl)benzene. We will delve into its fundamental properties, synthesis, practical applications, and a detailed framework for its procurement and handling, ensuring scientific integrity and enabling reproducible outcomes in the laboratory.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 2060-89-1) is an organosilicon compound featuring a central benzene ring substituted at the meta positions with two trimethylsilyl (TMS) groups.[1] While seemingly a simple aromatic silane, its true value lies in its unique combination of stability and reactivity. The TMS groups serve as versatile functional handles, acting as bulky, lipophilic directing groups or as precursors to other functionalities through ipso-substitution.

In the context of drug discovery and materials science, the strategic placement of silicon atoms into organic scaffolds—a concept often termed the "carbon/silicon switch"—can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties.[2] this compound serves as a key building block for exploring these structure-activity relationships, making a thorough understanding of its properties and procurement essential for advanced research.

Caption: Chemical structure of this compound.

Physicochemical Properties and Analytical Characterization

Understanding the physical and chemical properties of this compound is fundamental to its effective use in synthesis and analysis. The compound is a liquid at room temperature with a relatively high boiling point, suitable for reactions requiring elevated temperatures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2060-89-1 | [1] |

| Molecular Formula | C₁₂H₂₂Si₂ | [1] |

| Molecular Weight | 222.48 g/mol | N/A |

| Appearance | Liquid | [1] |

| Boiling Point | 120°C at 25 mmHg | [1] |

| Flash Point | >60°C (>140°F) | [1] |

| Refractive Index | 1.482 | [1] |

Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the 18 protons of the two equivalent TMS groups at approximately 0.25 ppm. The aromatic protons will appear as a complex multiplet in the 7.3-7.7 ppm region.

-

¹³C NMR will show a characteristic signal for the methyl carbons of the TMS groups near 0 ppm and distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key signals include C-H stretching from the aromatic ring and methyl groups, and a strong Si-C stretching vibration typically found in the 1250 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group (M-15).

A Certificate of Analysis (CoA) from a reputable supplier should provide data from these techniques to validate the material's quality.

Synthesis Pathway: Reductive Silylation

A robust and practical method for synthesizing this compound involves the reductive silylation of 1,3-dichlorobenzene. This approach avoids the use of more hazardous organolithium or Grignard reagents and provides good yields under relatively mild conditions. A similar strategy has been proven effective for the synthesis of the 1,2-isomer.[3]

The core of this transformation is the use of a hybrid metal system, typically magnesium (Mg) and a copper(I) salt like CuCl, in the presence of a lithium salt in an aprotic polar solvent.[3]

Reaction Mechanism Causality:

-

Activation of Magnesium: The Mg metal acts as the primary reducing agent. Its surface is activated, and its reactivity is enhanced by the presence of CuCl and LiCl.

-

Reductive Cleavage: The activated metal system facilitates the reductive cleavage of the C-Cl bonds of 1,3-dichlorobenzene.

-

Silylation: The resulting aryl anion intermediate is trapped in situ by an electrophilic silicon source, chlorotrimethylsilane (Me₃SiCl), to form the desired C-Si bonds.[3]

-

Solvent Choice: A high-boiling, polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) is used to solubilize the salts and facilitate the electron transfer processes at a controlled temperature.[3]

Caption: A self-validating workflow for procuring chemical reagents.

Safe Handling, Storage, and Disposal

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [4]* Handling Precautions: Keep the compound away from heat, sparks, open flames, and other ignition sources. [4]It is stable under normal conditions, but avoid contact with strong oxidizing agents. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][6]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent gradual hydrolysis from atmospheric moisture.

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. [5]

Experimental Protocol: Desilylation and Functionalization

This protocol provides a representative example of how this compound can be used as a starting material. Here, we perform a selective mono-desilylation followed by iodination, a common step to prepare a substrate for cross-coupling reactions.

Objective: To synthesize 1-iodo-3-(trimethylsilyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Iodine monochloride (ICl, 1.0 M solution in CH₂Cl₂, 1.05 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Addition funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the selectivity of the reaction and prevent di-iodination.

-

Reagent Addition: Slowly add the iodine monochloride solution (1.05 eq) to the stirred reaction mixture over 30-60 minutes via an addition funnel or syringe. Monitor the reaction for color change (the dark color of ICl should fade).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing a small, quenched aliquot.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted ICl. Stir until the organic layer becomes colorless.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification and Validation: Purify the crude material by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes). Combine the pure fractions and remove the solvent under reduced pressure. The identity and purity of the final product, 1-iodo-3-(trimethylsilyl)benzene, must be confirmed by NMR and MS analysis.

Conclusion

This compound is more than a simple aromatic compound; it is a strategic tool for chemists in both academic and industrial settings. Its well-defined reactivity, combined with the unique physicochemical properties imparted by the trimethylsilyl groups, makes it an indispensable building block for constructing complex molecular architectures. By following a rigorous approach to its synthesis, procurement, and handling, researchers can confidently leverage this versatile reagent to advance the frontiers of organic synthesis, materials science, and drug discovery.

References

- 1,3-BIS[(TRIMETHYLSILYL)ETHYNYL]BENZENE | 38170-80-8 - ChemicalBook.

- 1,3-Bis[(trimethylsilyl)ethynyl]benzene - Chem-Impex.

- high quality 1,3-Bis[(trimethylsilyl)ethynyl]benzene 99% transparent liquid KANBEI - Echemi.

- SAFETY DATA SHEET - TCI Chemicals. (2023).

- This compound | 2060-89-1 - ChemicalBook.

- 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem. National Center for Biotechnology Information.

- Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives from 1,2-Dichlorobenzenes Using a Hybrid Metal Mg/CuCl in the Presence of LiCl in 1,3-Dimethyl-2-imidazolidinone. (2013). The Journal of Organic Chemistry. ACS Publications.

- 1,3-Bis[(trimethylsilyl)ethynyl]benzene | 38170-80-8 - TCI Chemicals.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. RSC Publishing.

- SAFETY DATA SHEET - Fisher Scientific. (2024).

Sources

- 1. This compound | 2060-89-1 [chemicalbook.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 1,3-Bis(trimethylsilyl)benzene in Materials Science & Synthesis

This comprehensive guide details the applications of 1,3-Bis(trimethylsilyl)benzene (CAS: 2060-89-1), focusing on its critical role as a regiospecific synthetic scaffold and a robust analytical standard.

Executive Summary

This compound is a high-symmetry organosilicon compound characterized by exceptional thermal stability and unique electronic properties. Unlike its para-isomer (used extensively in redox shuttles), the meta-isomer serves a specialized role as a "masked" regiodirecting scaffold in organic synthesis and a high-precision internal standard in quantitative NMR (qNMR). This guide outlines its utility in accessing difficult-to-synthesize meta-substituted pharmaceutical intermediates via ipso-substitution and its protocol for use in polymer reaction monitoring.

Chemical Profile & Properties

The strategic placement of two trimethylsilyl (TMS) groups at the 1 and 3 positions creates a steric and electronic environment that protects the aromatic ring while activating specific sites for substitution.

| Property | Value | Relevance |

| CAS Number | 2060-89-1 | Unique Identifier |

| Molecular Weight | 222.48 g/mol | Stoichiometric calculations |

| Boiling Point | ~233°C | High thermal stability for high-temp reactions |

| Density | 0.86 g/mL | Solvent compatibility |

| Electronic Effect | $ |

Advanced Protocols for the Silylation of Aromatic Compounds

Application Note: AN-Si-2026-A

Executive Summary & Strategic Importance

The incorporation of silicon into aromatic scaffolds (arylsilanes) has transitioned from a niche academic interest to a cornerstone of modern drug discovery and materials science. Silicon acts as a "bioisostere" for carbon, offering altered lipophilicity, metabolic stability, and geometric constraints without significantly changing the molecular volume (the "Silicon Switch"). Furthermore, arylsilanes serve as versatile intermediates for oxidation (Tamao-Fleming) and cross-coupling (Hiyama-Denmark).

This guide details two complementary protocols:

-

Direct C–H Silylation (Ir-Catalyzed): The "Hartwig-Miyaura" approach for late-stage functionalization, governed by steric accessibility.

-

Ipso-Silylation of Aryl Halides (Pd-Catalyzed): A site-specific method for converting pre-existing halides into silyl groups using disilanes.

Method A: Iridium-Catalyzed Steric-Controlled C–H Silylation

Best for: Late-stage functionalization of complex molecules where no halogen handle exists. Mechanism: Sterically directed C–H activation.[1][2]

Mechanistic Rationale

Unlike electrophilic aromatic substitution (which relies on electronics), this protocol utilizes an Iridium(I)/Phenanthroline system that is governed almost exclusively by sterics . The active catalyst activates the least hindered C–H bond (typically meta or para).

Key Mechanistic Features:

-

Active Species: An electron-rich

complex. -

Hydrogen Acceptor: The reaction is reversible. A hydrogen acceptor (e.g., Norbornene or tert-butylethylene) is often employed to scavenge

and drive the equilibrium forward, although neat conditions with volatile silanes can sometimes suffice. -

Induction Period: The resting state is often an Ir-silyl hydride; generation of the catalytically active species requires dissociation of the COD ligand or cyclooctene.

Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H silylation. The cycle relies on the formation of an electron-rich Ir-Phen complex that oxidatively adds the arene C-H bond.

Experimental Protocol

Reagent Table:

| Reagent | Equiv.[3][4][5][6][7] | Role | Notes |

| Substrate (Arene) | 1.0 | Limiting Reagent | Dry, free of Lewis basic amines if possible. |

| 0.015 (1.5 mol%) | Pre-catalyst | Air-stable solid, store in freezer. | |

| 2,4,7-Trimethylphenanthroline | 0.03 (3.0 mol%) | Ligand | "Me3Phen" provides optimal steric bulk/activity. |

| 1.2 - 1.5 | Silyl Source | "MDTBS" - highly reactive, stable surrogate. | |

| Norbornene | 1.0 - 1.2 | H-Acceptor | Essential for high conversion in closed systems. |

| THF | [0.5 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure:

-

Glovebox Setup: In a nitrogen-filled glovebox, weigh

(10 mg, 0.015 mmol) and 2,4,7-trimethylphenanthroline (6.7 mg, 0.03 mmol) into a 4 mL scintillation vial equipped with a magnetic stir bar. -

Complex Formation: Add anhydrous THF (0.5 mL). Stir for 5 minutes. The solution should turn from yellow to a deep dark brown/red, indicating the formation of the active ligated complex.

-

Substrate Addition: Add the arene substrate (1.0 mmol) and norbornene (1.1 mmol) to the vial.

-

Silane Addition: Add

(1.2 mmol) dropwise.-

Expert Note: If the reaction is exothermic, cool the vial slightly.

-

-

Reaction: Seal the vial tightly with a Teflon-lined cap. Heat to 80 °C for 12–16 hours.

-

Monitoring: Aliquot 10 µL, dilute in

. Monitor by

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short plug of silica gel and Celite to remove the catalyst.

-

Purification: Concentrate in vacuo. The silylated product is often non-polar. Purify via flash chromatography (Hexanes/EtOAc).

Method B: Palladium-Catalyzed Ipso-Silylation of Aryl Halides

Best for: Directed installation of a silyl group at a specific position defined by a halogen (Br, I). Mechanism: Cross-coupling via transmetallation with a disilane.

Mechanistic Rationale

This method utilizes a hexamethyldisilane (

Experimental Protocol

Reagent Table:

| Reagent | Equiv.[3][4][5][6][7] | Role | Notes |

| Aryl Bromide/Iodide | 1.0 | Substrate | Aryl chlorides are generally unreactive under these mild conditions. |

| Hexamethyldisilane | 1.2 | Silyl Source | Liquid, easy to handle. |

| 0.025 (2.5 mol%) | Catalyst | Source of Pd(0). | |

| JohnPhos or XPhos | 0.05–0.10 | Ligand | Buchwald ligands promote difficult oxidative additions. |

| LiOMe | 1.5 | Base/Activator | Activates the disilane species. |

| Dioxane/DMF | [0.3 M] | Solvent | DMF accelerates the reaction but is harder to remove. |

Step-by-Step Procedure:

-

Vial Charging: In a glovebox or under Argon flow, add Aryl Bromide (1.0 mmol),

(23 mg, 0.025 mmol), and Ligand (e.g., JohnPhos, 15 mg). -

Solvent & Base: Add Lithium Methoxide (LiOMe) (1.5 equiv) and anhydrous Dioxane (3 mL).

-

Disilane Addition: Add Hexamethyldisilane (250 µL, ~1.2 mmol) via syringe.

-

Reaction: Seal and heat to 100 °C for 4–8 hours.

-

Visual Cue: The reaction mixture typically turns black (Pd precipitation) upon completion.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

-

Caution: Disilanes can be slippery/greasy. Ensure thorough washing.

-

Decision Matrix & Troubleshooting

Figure 2: Workflow for selecting the appropriate silylation protocol.

Troubleshooting Guide (Self-Validating Systems)

| Issue | Diagnosis | Corrective Action |

| Method A: No Conversion | Catalyst Poisoning | Ensure arene is free of pyridines or free amines (Lewis bases bind Ir). Use |

| Method A: Low Yield | Reversible Equilibrium | Increase Norbornene (H-acceptor) loading or switch to open-system reflux to remove |

| Method B: Protodehalogenation | Moisture in Solvent | If Ar-Br becomes Ar-H, the system is wet. Dry solvent over molecular sieves (3Å). |

| Verification | How to confirm C-Si bond? |

References

-

Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research. Link

-

Cheng, C., & Hartwig, J. F. (2014). Catalytic Silylation of Unactivated C–H Bonds.[4][8] Chemical Reviews. Link

-

Cheng, C., & Hartwig, J. F. (2014). Iridium-Catalyzed Silylation of Aryl C–H Bonds. Journal of the American Chemical Society. Link

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

-

Zhu, W., & Martin, R. (2016). Nickel-Catalyzed Reductive Silylation of Aryl Halides. Journal of the American Chemical Society. (Referenced contextually for Method B alternatives). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03246A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Development Guide: Scalable Synthesis of 1,3-Bis(trimethylsilyl)benzene

Executive Summary

This application note details the process development and scale-up parameters for synthesizing 1,3-Bis(trimethylsilyl)benzene (CAS: 2060-89-1).[1] While standard Grignard approaches involve a stepwise formation of the organometallic intermediate followed by electrophile addition, this protocol utilizes a Modified Barbier-Grignard (In-Situ Trapping) strategy.[1]

By maintaining an excess of chlorotrimethylsilane (TMSCl) in the reactor with magnesium during the addition of 1,3-dibromobenzene, we minimize the formation of insoluble bis-Grignard intermediates and suppress Wurtz-type homocoupling byproducts (polyphenyls). This method ensures a homogeneous reaction mixture, better thermal control, and higher yields (>85%) upon scale-up.[1]

Strategic Route Selection

The Challenge of the Stepwise Route

In a traditional stepwise Grignard synthesis:

-

Solubility Issues: The intermediate 1,3-phenylenedimagnesium bromide is poorly soluble in THF, leading to slurry formation that impedes stirring and heat transfer.[1]

-

Regioselectivity & Coupling: The mono-Grignard intermediate can react with unreacted starting material (1,3-dibromobenzene) to form oligomeric biphenyl byproducts (Wurtz coupling), significantly lowering yield and complicating purification.[1]

The Solution: In-Situ Silylation (Barbier Conditions)

This protocol adopts a "Barbier-type" modification where the electrophile (TMSCl) is present in the reaction vessel before the aryl halide is fully added.

-

Mechanism: As the Grignard reagent forms on the Magnesium surface, it is immediately trapped by the highly reactive TMSCl.

-

Benefit: The concentration of active Grignard species remains low, drastically reducing dimerization risks. The product, this compound, is highly soluble in THF, maintaining a liquid phase throughout.

Reaction Mechanism & Pathway

The following diagram illustrates the reaction logic, highlighting the critical in-situ trapping step that differentiates this protocol from standard methods.

Caption: Mechanistic pathway favoring immediate silylation over oligomerization via in-situ trapping.[1]

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (Water < 50 ppm) | Essential for Grignard stability.[1] Diethyl ether is too volatile for scale-up safety.[1] |

| Magnesium | Turnings (1.1 - 1.2 equiv per Br) | Slight excess ensures complete consumption of halide.[1] Turnings preferred over powder for controllable exotherm.[1] |

| TMSCl Stoichiometry | 2.2 - 2.5 equiv | Excess required to drive equilibrium and compensate for evaporative losses or hydrolysis.[1] |

| Temperature | Reflux (66°C) | Necessary to overcome the activation energy of the second bromine substitution (steric hindrance). |

| Addition Rate | Controlled (maintain gentle reflux) | Prevents thermal runaway.[1] The reaction is highly exothermic (-350 kJ/mol est).[1] |

Detailed Protocol (Scale: 1.0 mol)

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

1,3-Dibromobenzene: 235.9 g (1.0 mol)[1]

-

Chlorotrimethylsilane (TMSCl): 271.5 g (2.5 mol)[1]

-

Magnesium Turnings: 53.5 g (2.2 mol)[1]

-

Tetrahydrofuran (THF): 1.2 L (Anhydrous)[1]

-

Activator: 1,2-Dibromoethane (2 mL) or Iodine crystals (small crystal)

Step-by-Step Methodology

Phase 1: Reactor Setup & Activation

-

Equipment: Use a 3-L jacketed glass reactor or 3-neck round-bottom flask equipped with an overhead mechanical stirrer (Teflon impeller), a high-efficiency reflux condenser (connected to N2/Ar line), and a pressure-equalizing addition funnel.[1]

-

Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen/Argon three times.[1]

-

Charging Mg: Add Magnesium turnings (53.5 g) to the reactor.

-

Dry Activation: Stir Mg dry for 10 mins to expose fresh surfaces via friction.[1]

-

Solvent Charge: Add anhydrous THF (400 mL) to the reactor.

-

TMSCl Charge: Add the full amount of TMSCl (271.5 g) to the reactor before starting the halide addition.

-

Note: This pre-mix is the core of the Barbier modification.

-

Phase 2: Initiation[1]

-

Prepare a solution of 1,3-dibromobenzene (235.9 g) in THF (400 mL) in the addition funnel.

-

Initiation: Add approx. 10-15 mL of the halide solution to the Mg/TMSCl suspension.

-

Add activator (2 mL 1,2-dibromoethane).

-

Heat the jacket/bath to 40°C. Watch for a temperature spike or reflux, indicating initiation.

-

Visual Cue: The solution will turn slightly gray/turbid and begin to boil spontaneously.

-

Phase 3: Reaction & Addition[2][3][4][5]

-

Once initiated, bring the mixture to a steady reflux (~66°C).

-

Controlled Addition: Add the remaining 1,3-dibromobenzene solution dropwise over 2–3 hours.

-

Post-Addition Digestion: After addition is complete, maintain external heating to reflux the mixture for an additional 4–6 hours.

-

IPC (In-Process Control): Sample an aliquot, quench with dilute HCl, and analyze via GC-MS.

-

Target: < 1% Mono-silyl intermediate (1-bromo-3-(trimethylsilyl)benzene).[1]

-

Phase 4: Workup[1]

-

Cooling: Cool the reaction mixture to 0–5°C using a chiller.

-

Quenching: Caution: Exothermic. Slowly add saturated aqueous NH₄Cl (500 mL) or 1M HCl.[1]

-

Safety: Hydrogen gas may evolve if excess Mg is present.[1] Vent adequately.

-

-

Extraction: Separate phases. Extract the aqueous layer with Hexanes or MTBE (2 x 300 mL).

-

Washing: Combine organics and wash with water (500 mL) followed by brine (500 mL).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude oil.

Phase 5: Purification

-

Distillation: The crude product is a high-boiling liquid.[1] Perform fractional distillation under reduced pressure.

-

Boiling Point: ~115–120°C at 20 mmHg (Literature: 215°C at atm).[1]

-

-

Collection: Discard the low-boiling forerun (hexamethyldisiloxane byproduct). Collect the main fraction as a clear, colorless liquid.

-

Yield: Expected yield: 190–210 g (85–94%).

Process Workflow Diagram

Caption: Operational workflow from reactor setup to final distillation.

Safety & Engineering Controls

-

Thermal Runaway: The Grignard formation is autocatalytic.[1] Do not add the bulk of the halide until initiation is confirmed (exotherm/color change). If initiation is delayed, do not accumulate reagents; stop addition and investigate.

-

Hydrogen Evolution: During the quench step, unreacted Magnesium will generate Hydrogen gas.[1] Ensure the vessel is vented to a scrubber or fume hood exhaust.

-

Moisture Sensitivity: TMSCl releases HCl upon contact with moisture.[1] All equipment must be rigorously dry.[1][4]

References

-

Grignard Safety & Scale-up

-

Barbier/In-Situ Silylation Protocols

-

Chemical Properties

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Sources

- 1. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dchas.org [dchas.org]

- 3. beyondbenign.org [beyondbenign.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Barbier reaction - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. This compound | 2060-89-1 [chemicalbook.com]

Troubleshooting & Optimization